![molecular formula C17H17ClN2O B2399110 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea CAS No. 339278-61-4](/img/structure/B2399110.png)
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea
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Overview
Description
The compound “1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea” is an organic compound containing a urea group (-NH-CO-NH-) and phenyl groups (C6H5). The presence of the chloro (Cl) and methyl (CH3) substituents on the phenyl rings suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar geometry typical of urea derivatives and aromatic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the urea group and the substituted phenyl rings. It might undergo reactions typical of these functional groups, such as hydrolysis of the urea group or electrophilic aromatic substitution on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might exhibit the hydrogen bonding and dipole-dipole interactions typical of urea derivatives .Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage
Research in electrochemical technology using haloaluminate room-temperature ionic liquids, including mixtures with urea, has shown significant advancements in electroplating and energy storage applications. These developments highlight the potential for novel applications of urea derivatives in electrochemical systems and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Urea Biosensors
Urea biosensors have been developed for detecting and quantifying urea concentration in various fields such as healthcare, fisheries, dairy, and agriculture. The use of nanoparticles, conducting polymers, and carbon materials in urea biosensors underscores the relevance of urea in scientific research beyond its traditional uses (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Environmental and Health Impacts of Chlorophenols
Chlorophenols, including 3-chlorophenol, have been assessed for their environmental and health impacts. These compounds exhibit moderate toxic effects on mammalian and aquatic life and may have considerable toxicity upon long-term exposure, especially in fish. This research area is crucial for understanding the ecological and health implications of chlorophenyl compounds (Krijgsheld & Gen, 1986).
Urease Inhibitors for Medical Applications
The study of urease inhibitors, including those derived from urea, has implications for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These inhibitors represent a significant area of research for developing new treatments with fewer side effects compared to current options (Kosikowska & Berlicki, 2011).
Exploration of Urea Derivatives in Drug Design
Urea derivatives play a significant role in drug design due to their unique hydrogen bonding capabilities. They have been incorporated into small molecules displaying a broad range of bioactivities, highlighting the versatility of urea in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-13-5-7-14(8-6-13)9-10-19-17(21)20-12-15-3-2-4-16(18)11-15/h2-11H,12H2,1H3,(H2,19,20,21)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNULIOCQOZNLQO-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea |
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